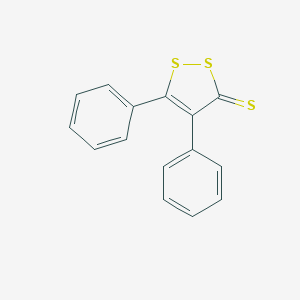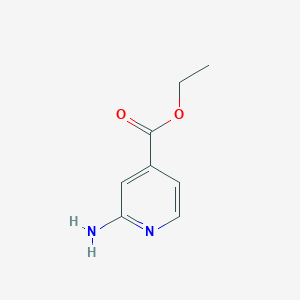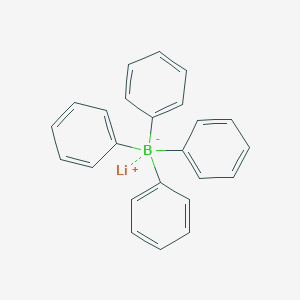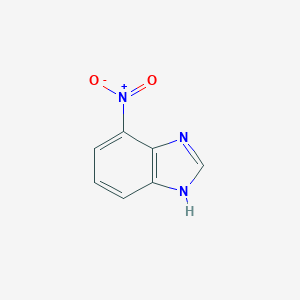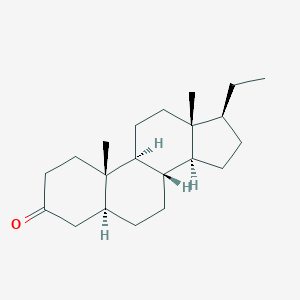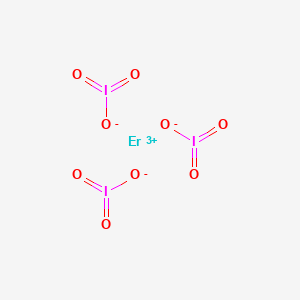
Erbium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium triiodate (ErI3O9) is a rare earth metal compound that has gained significant attention in the scientific community due to its unique properties. Erbium triiodate is a white crystalline powder that is soluble in water and has a molecular weight of 831.8 g/mol.
Mécanisme D'action
The mechanism of action of Erbium triiodate is not fully understood. However, it is believed that the compound interacts with cellular components to induce cell death. Erbium triiodate has been shown to induce apoptosis in cancer cells through the activation of caspases.
Effets Biochimiques Et Physiologiques
Erbium triiodate has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Erbium triiodate has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Erbium triiodate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a high melting point and is insoluble in organic solvents, making it easy to handle in the lab. However, Erbium triiodate is a rare earth metal compound, which makes it expensive and difficult to obtain.
Orientations Futures
For the study of Erbium triiodate include the development of Erbium triiodate-based materials and further study of its potential use in cancer treatment and inflammatory diseases.
Méthodes De Synthèse
Erbium triiodate can be synthesized through the reaction of erbium nitrate and potassium iodate in an aqueous solution. The reaction is carried out at a temperature of 60°C for 24 hours, resulting in the formation of Erbium triiodate. The synthesized compound can be purified through recrystallization.
Applications De Recherche Scientifique
Erbium triiodate has several scientific research applications. It has been used in the development of solid-state lasers, optical amplifiers, and scintillation detectors. Erbium triiodate is also used as a dopant in glass and ceramic materials to enhance their optical properties. Additionally, it has been studied for its potential use in the treatment of cancer.
Propriétés
Numéro CAS |
14723-96-7 |
|---|---|
Nom du produit |
Erbium triiodate |
Formule moléculaire |
ErI3O9 |
Poids moléculaire |
691.97 g/mol |
Nom IUPAC |
erbium(3+);triiodate |
InChI |
InChI=1S/Er.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clé InChI |
YOGVODJHAOWJKG-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |
Autres numéros CAS |
14723-96-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



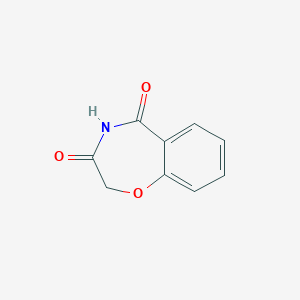
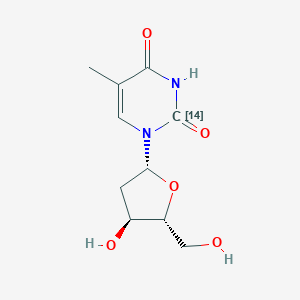
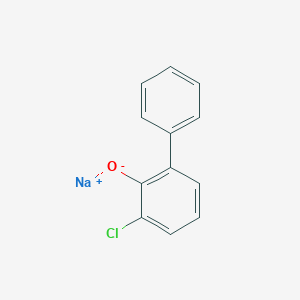
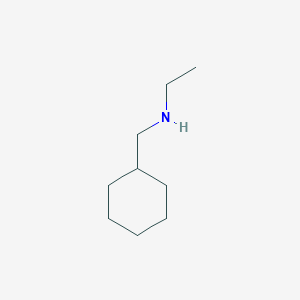
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
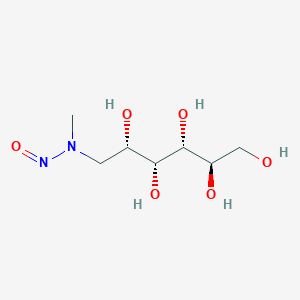
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
